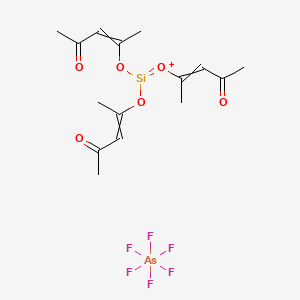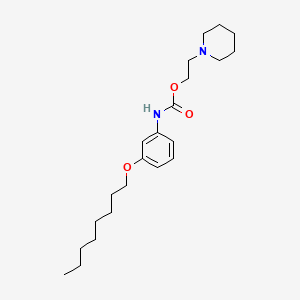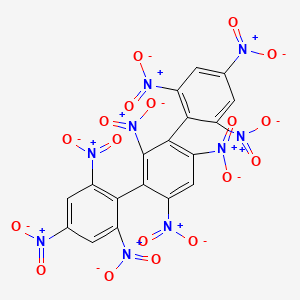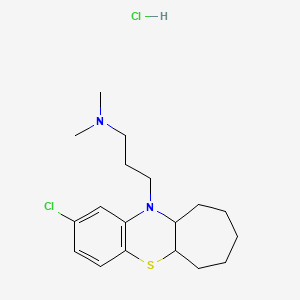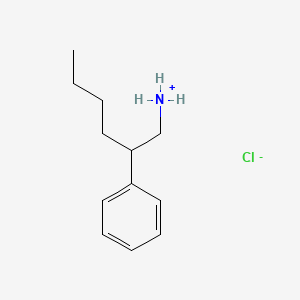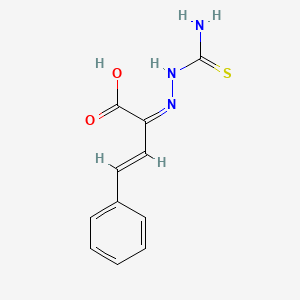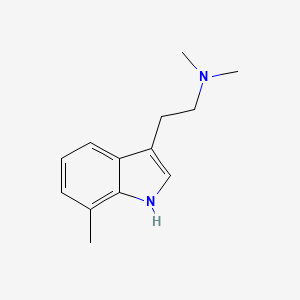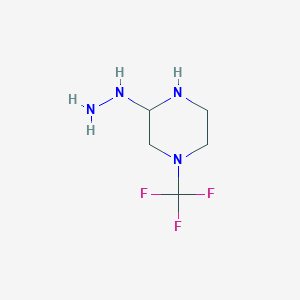
3-Hydrazinyl-1-(trifluoromethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-1-(trifluoromethyl)piperazine is a chemical compound characterized by the presence of a hydrazine group and a trifluoromethyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-1-(trifluoromethyl)piperazine typically involves the reaction of 1-(trifluoromethyl)piperazine with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydrazinyl-1-(trifluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are typically used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
3-Hydrazinyl-1-(trifluoromethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydrazinyl-1-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
1-(3-Trifluoromethylphenyl)piperazine: A compound with similar structural features but different biological activities.
3-Trifluoromethyl-1,2,4-triazole: Another trifluoromethyl-containing compound with distinct chemical properties.
Uniqueness: 3-Hydrazinyl-1-(trifluoromethyl)piperazine is unique due to the presence of both hydrazine and trifluoromethyl groups, which confer distinct reactivity and biological activity.
Propiedades
Número CAS |
577784-89-5 |
|---|---|
Fórmula molecular |
C5H11F3N4 |
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)piperazin-2-yl]hydrazine |
InChI |
InChI=1S/C5H11F3N4/c6-5(7,8)12-2-1-10-4(3-12)11-9/h4,10-11H,1-3,9H2 |
Clave InChI |
HPLBZENKMTXWDE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(N1)NN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
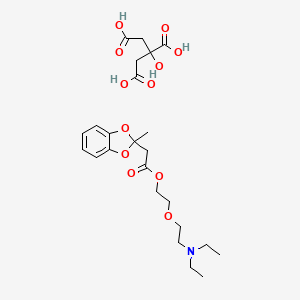
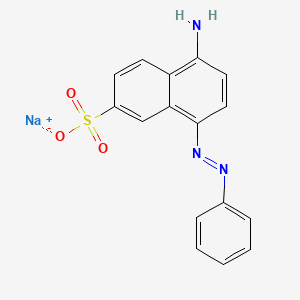
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
